Product packaging for Ubisemiquinone(Cat. No.:CAS No. 27696-12-4)

Ubisemiquinone

Cat. No.: B1233062
CAS No.: 27696-12-4
M. Wt: 863.3 g/mol
InChI Key: ACTIUHUUMQJHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ubisemiquinone is the radical (semiquinone) form of Coenzyme Q (Ubiquinone) and is a critical intermediate in the mitochondrial electron transport chain. Research evidence identifies this compound as the specific electron donor for superoxide formation by Complex III of the mitochondrial respiratory chain, particularly in the presence of antimycin A . This makes it an essential compound for studying mechanisms of oxidative stress and mitochondrial redox biology. Within the Q-cycle of oxidative phosphorylation, this compound functions at the Qo site of Complex III to reduce cytochrome c1 via the Rieske iron-sulfur protein, playing a central role in generating the proton motive force used for ATP synthesis . Studies utilizing inhibitors like myxothiazol, which prevents the formation of this compound, confirm its exclusive role in superoxide generation, excluding other reduced carriers like ubiquinol or cytochrome b as the primary reductants of O2 . This reagent is intended for use in fundamental research on energy metabolism, neurodegenerative diseases, and aging. FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC OR THERAPEUTIC PROCEDURES IN HUMANS.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H90O4 B1233062 Ubisemiquinone CAS No. 27696-12-4

Properties

IUPAC Name

2-(3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTIUHUUMQJHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H90O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859323
Record name 2-(3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

863.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27696-12-4
Record name 2,5-Cyclohexadiene-1,4-dione, 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl-, radical ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27696-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ubisemiquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027696124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Formation and Stabilization of Ubisemiquinone Radicals Within Protein Environments

Ubisemiquinone Binding Sites in Biological Macromolecules

Influence of Hydrogen Bonding Networks and Protein Residues on this compound Stabilization

Specific Amino Acid Interactions (e.g., Asp, His, Ser, Arg)

The stability of the this compound radical within its binding site is significantly influenced by direct interactions with specific amino acid residues. These interactions, primarily hydrogen bonds and electrostatic interactions, help to delocalize the unpaired electron and neutralize the negative charge of the semiquinone anion. nih.govuiuc.edu

In the cytochrome bo3 ubiquinol (B23937) oxidase from Escherichia coli, the this compound intermediate is stabilized by strong hydrogen bonds to its carbonyl oxygens. nih.govuiuc.edu The O1 carbonyl is stabilized by interactions with Arginine (Arg) and Aspartate (Asp) residues, while the O4 carbonyl has weaker interactions with Histidine (His) and Glutamine (Gln). nih.govuiuc.edu Similarly, in the cytochrome aa3-600 menaquinol (B15198786) oxidase from Bacillus subtilis, which is homologous to cytochrome bo3, the semiquinone is stabilized by interactions with Arg, Asp, His, and a Glutamate (Glu) residue. nih.gov

Mutagenesis studies have confirmed the critical role of these residues. Mutations in the proposed quinone-binding site residues of cytochrome bo3 were found to severely reduce quinol oxidase activity and eliminate the semiquinone EPR signal. nih.gov Salt bridges, which are interactions between oppositely charged residues like Asp/Glu and Arg/Lys/His, are common in proteins and contribute to conformational specificity. nih.gov In the context of this compound, interactions with charged residues like Arg and Asp are crucial for stabilizing the charged radical intermediate. nih.govuiuc.edu Polar, uncharged amino acids such as Serine (Ser) and Asparagine (Asn) can also contribute to stabilization by forming hydrogen bonds. libretexts.orgwikipedia.org

Amino AcidType of InteractionRole in this compound StabilizationExample Protein/ComplexSource
Arginine (Arg)Hydrogen Bond, ElectrostaticStrongly interacts with the carbonyl oxygen (O1) of this compound, stabilizing the anionic form. nih.govuiuc.eduCytochrome bo3 (E. coli), Cytochrome aa3-600 (B. subtilis) nih.govnih.gov nih.gov, uiuc.edu, nih.gov
Aspartate (Asp)Hydrogen Bond, ElectrostaticForms a strong hydrogen bond with the carbonyl oxygen (O1) of this compound, crucial for stabilization. nih.govuiuc.eduCytochrome bo3 (E. coli), Cytochrome aa3-600 (B. subtilis) nih.govnih.gov nih.gov, uiuc.edu, nih.gov
Histidine (His)Hydrogen BondWeakly interacts with the carbonyl oxygen (O4) of this compound. nih.govuiuc.edu Can also be involved in proton transfer pathways. acs.orgCytochrome bo3 (E. coli), Photosystem II nih.govacs.org acs.org, nih.gov, uiuc.edu
Serine (Ser)Hydrogen BondCan participate in hydrogen bond networks that stabilize the quinone binding pocket and facilitate proton transfer. libretexts.orgacs.orgPhotosystem II acs.org acs.org, libretexts.org
Role of Water-Mediated Hydrogen Bonds

In addition to direct interactions with amino acid residues, water molecules play a fundamental role in stabilizing the this compound radical. ebi.ac.uknih.gov Water molecules can form intricate hydrogen-bond networks that bridge interactions between the semiquinone and the protein environment. researchgate.netresearchgate.net These water-mediated interactions are not static; they are part of a dynamic network that can rearrange to accommodate changes in the redox state of the quinone. cuny.edu

In Photosystem II, molecular dynamics simulations have shown that water molecules enter the quinone binding pocket and form a hydrogen-bond network that is essential for the protonation steps of quinone reduction. acs.org Similarly, in ubiquinol-cytochrome c reductase (Complex III), electron nuclear double resonance (ENDOR) experiments have revealed exchangeable hydrogen bonds to the this compound radical, suggesting that water-mediated hydrogen bonding acts to stabilize the free radical. ebi.ac.uk The presence of these water networks is critical for stabilizing unusual or transient structures, such as those with flipped-out bases in DNA, a principle that also applies to the stabilization of radical intermediates in enzyme active sites. nih.gov

Bioinformatic analyses have shown that many water molecules within protein-protein interfaces are conserved between the unbound and bound states, highlighting their structural importance. nih.gov Buried water molecules, in particular, often play a crucial role in stabilizing the fold of the protein monomer, which in turn creates a stable binding pocket for cofactors like ubiquinone. nih.gov The unfolding of proteins often involves the disruption of internal hydrogen bonds by water molecules, which underscores the dynamic competition between internal and water-mediated hydrogen bonds in maintaining protein structure and function. scielo.org.co

Thermodynamic and Kinetic Considerations of this compound Formation and Stability

The formation and stability of this compound are governed by both thermodynamic and kinetic factors. The protein environment fine-tunes the redox potential (Em) of the ubiquinone/ubisemiquinone couple, making the formation of the radical thermodynamically feasible in a biological context. nih.gov In solution, the equilibrium of this compound dismutation is heavily shifted towards the fully oxidized and reduced forms. msu.ru The detection of significant amounts of this compound in protein complexes is therefore strong evidence for its specific and functionally important binding and stabilization. msu.ru

The midpoint potential of the this compound radical varies depending on the specific protein environment and the pH. For instance, in the cytochrome bc1 complex from Paracoccus denitrificans, the stable this compound (Qi) has a midpoint potential of +42 mV at pH 8.5. nih.gov In succinate-Q reductase, the midpoint potential of the this compound radical (Qs) is 84 mV at pH 7.4. nih.gov The protein environment can influence the redox potential by hundreds of millivolts through electrostatic interactions and hydrogen bonding. nih.govpnas.orgmdpi.com

ParameterValueCondition/SystemSignificanceSource
Midpoint Potential (Em) of Qi+42 mVCytochrome bc1 complex (P. denitrificans), pH 8.5Indicates thermodynamic stability of the radical in this complex. nih.gov nih.gov
Midpoint Potential (Em) of Qs84 mVSuccinate-Q reductase, pH 7.4Demonstrates protein-specific tuning of redox properties. nih.gov nih.gov
Formation Time< 10 µsCytochrome bo3 (E. coli), via pulse radiolysisShows extremely rapid formation of the radical intermediate. acs.org acs.org
Intramolecular Electron Transfer Rate1.5 x 103 s-1From this compound to heme b in Cytochrome bo3 (E. coli)Rate is catalytically relevant and pH-dependent. acs.orgresearchgate.net researchgate.net, acs.org

Conformational Dynamics and Stabilization Modalities of the this compound Intermediate

The binding and stabilization of the this compound radical are not static processes but involve significant conformational dynamics of both the quinone molecule and the surrounding protein. osti.gov The ubiquinone binding site is often depicted as a tunnel or cavity that can accommodate the movement of the quinone and its intermediates. pnas.orgd-nb.info

In respiratory Complex I, ubiquinone is thought to move within a tunnel, and its position is linked to changes in its redox potential. pnas.org Molecular dynamics simulations suggest that the movement of ubiquinone between different binding positions within this tunnel is coupled to conformational changes in protein loops that line the access pathway. pnas.orgd-nb.info These dynamic changes are considered a key part of the energy transduction mechanism, linking the redox chemistry of ubiquinone to proton pumping. cuny.edud-nb.info A "two-state stabilization-change" mechanism has been proposed where the quinone binding site can exist in different functional states, each allowing for either electron or proton transfer, with the transition between states driven by the stabilization of the anionic semiquinone. d-nb.info

Cryo-electron microscopy studies of E. coli cytochrome bo3 have revealed that the ubiquinone binding site can exist in multiple conformations, suggesting inherent dynamics that facilitate the rapid binding and dissociation of the quinone substrate and product. osti.gov This flexibility is crucial for the function of the enzyme. The stabilization of the this compound intermediate is thus a dynamic process, relying on a flexible protein environment that can adapt to the changing electronic and protonation state of the quinone cofactor throughout the catalytic cycle.

Ubisemiquinone in Mitochondrial Electron Transport Chain Function

Complex I (NADH:Ubiquinone Oxidoreductase) and Ubisemiquinone Intermediates

Complex I, a colossal enzyme embedded in the inner mitochondrial membrane, initiates the electron transport chain by oxidizing NADH and transferring electrons to ubiquinone. mdpi.comnih.gov This process is not a simple, direct transfer but involves the transient formation of this compound, a key intermediate that is central to the complex's function.

Electron Transfer from NADH to Ubiquinone via this compound

The journey of electrons through Complex I begins with the oxidation of NADH at a flavin mononucleotide (FMN) cofactor. nih.govaopwiki.org From the FMN, electrons are passed along a chain of iron-sulfur (Fe-S) clusters. nih.gov The terminal electron acceptor within Complex I is ubiquinone (Q), which is reduced in a two-step process. The transfer of the first electron to ubiquinone results in the formation of the this compound radical (Q•-). libretexts.org This intermediate then accepts a second electron to become fully reduced to ubiquinol (B23937) (QH2). libretexts.org The iron-sulfur cluster N2 is considered the immediate electron donor to the bound ubiquinone. nih.govpnas.org

Detection and Characterization of this compound Species within Complex I

The transient and reactive nature of this compound makes its detection challenging. However, sophisticated techniques like Electron Paramagnetic Resonance (EPR) spectroscopy have been instrumental in identifying and characterizing different this compound species within Complex I. nih.govresearchgate.net

EPR studies have revealed the existence of at least three distinct this compound species in Complex I, designated as SQNf (fast-relaxing), SQNs (slow-relaxing), and SQNx. researchgate.netacs.org These species exhibit different spectroscopic and thermodynamic properties, suggesting they may have distinct roles in the electron and proton transport mechanism. nih.gov The SQNf species is particularly noteworthy as its presence is dependent on the proton-motive force (ΔμH+), indicating a close relationship with the energy-coupling process. acs.org

This compound SpeciesKey CharacteristicsDetection MethodReference
SQNfFast-relaxing, sensitive to proton-motive force (ΔμH+). Exhibits spin-spin interaction with cluster N2.Electron Paramagnetic Resonance (EPR) Spectroscopy acs.org
SQNsSlow-relaxing, not sensitive to ΔμH+.Electron Paramagnetic Resonance (EPR) Spectroscopy researchgate.netacs.org
SQNxAnother slowly relaxing species, not sensitive to ΔμH+.Electron Paramagnetic Resonance (EPR) Spectroscopy acs.org

Mechanistic Insights into Proton Translocation Coupling

The reduction of ubiquinone to ubiquinol is energetically coupled to the pumping of four protons across the inner mitochondrial membrane, contributing to the proton gradient that drives ATP synthesis. mdpi.comnih.gov The formation of the negatively charged this compound anion (Q•-) is hypothesized to be a critical trigger for conformational changes within Complex I that lead to proton translocation. pnas.orgpnas.org This initial charge deposition is thought to initiate electrostatic and conformational changes that propagate through the protein, driving the movement of protons. pnas.org The interaction between the this compound radical and specific iron-sulfur clusters, particularly N2, is believed to be integral to this energy coupling mechanism. acs.orgnih.gov

Complex II (Succinate Dehydrogenase) and this compound Interactions

Complex II, also known as succinate (B1194679) dehydrogenase, provides an alternative entry point for electrons into the electron transport chain by oxidizing succinate to fumarate. medlink.comwikipedia.org While it does not directly pump protons, the formation of this compound is a key step in its catalytic cycle.

Formation of this compound in the Succinate-Ubiquinone Reductase Segment

Similar to Complex I, the reduction of ubiquinone in Complex II occurs in a two-step process. Electrons from succinate are transferred via a covalently bound FAD and a series of three iron-sulfur clusters to ubiquinone. medlink.comoup.com The transfer of the first electron to ubiquinone at the Q-site generates a this compound intermediate. oup.com This radical is then further reduced to ubiquinol by the second electron. The formation of this semiquinone radical is a fundamental aspect of the enzyme's function in linking the citric acid cycle to oxidative phosphorylation. wikipedia.org

Spin-Coupling Interactions with Iron-Sulfur Centers (e.g., Center S-3)

EPR studies have provided evidence for a magnetic interaction, known as spin-coupling, between the this compound radical and the [3Fe-4S] iron-sulfur cluster, also known as center S-3, within Complex II. core.ac.ukpnas.org This interaction is observed as a splitting of the EPR signals of both the this compound and the iron-sulfur cluster. The characteristics of this spin-coupling suggest a close physical proximity between the two paramagnetic species, estimated to be less than 7.7 Å apart. pnas.org This interaction is thought to be crucial for stabilizing the this compound radical and facilitating the efficient transfer of the second electron to form ubiquinol.

ComplexInteracting SpeciesInteraction TypeSignificanceReference
Complex IThis compound (SQNf) and Iron-Sulfur Cluster N2Spin-spin interaction (exchange and dipolar)Implicated in the energy coupling of electron transfer to proton translocation. acs.orgacs.org
Complex IIThis compound and Iron-Sulfur Center S-3Magnetic dipole-dipole interaction (spin-coupling)Stabilizes the this compound radical for efficient electron transfer. core.ac.ukpnas.org

Complex III (Ubiquinol:Cytochrome c Oxidoreductase, bc1 Complex) and the Q-Cycle

This compound is a critical, short-lived intermediate in the intricate series of redox reactions catalyzed by Complex III of the mitochondrial electron transport chain, also known as the ubiquinol:cytochrome c oxidoreductase or the bc1 complex. ucl.ac.uk This enzyme plays a central role in cellular respiration by coupling the transfer of electrons from ubiquinol (QH2) to cytochrome c with the translocation of protons across the inner mitochondrial membrane, thereby contributing to the proton-motive force used for ATP synthesis. researchgate.netfrontiersin.org The complex process through which this is achieved is known as the proton-motive Q-cycle, which involves two distinct quinone-binding sites: the Qo (quinol oxidation) site and the Qi (quinone reduction) site. ucl.ac.ukebi.ac.uk this compound is transiently formed at both of these sites, acting as a key pivot point in the electron transfer pathway.

Bifurcated Electron Transfer at the Qo Site Involving this compound

At the Qo site, located near the intermembrane space (P-side) of the inner mitochondrial membrane, a molecule of ubiquinol (QH2) binds and undergoes oxidation. ucl.ac.ukwikipedia.org This event initiates a unique bifurcated or divergent electron transfer. frontiersin.orgebi.ac.uk In this process, the two electrons from QH2 are directed into two separate pathways. frontiersin.orgcore.ac.uk

The second electron from the newly formed this compound is transferred to a low-potential chain, starting with the bL heme group of cytochrome b. frontiersin.orgcore.ac.uk This bifurcated pathway is essential for the energetic efficiency of the enzyme. frontiersin.org The mechanism of this bifurcation has been a subject of extensive research, with debate between a "sequential" model, where the first electron transfer to the ISP fully precedes the second, and a "concerted" model, where the transfers to the ISP and heme bL occur almost simultaneously. researchgate.netpnas.org While the sequential model postulates the formation of a distinct this compound intermediate that then reduces heme bL, this radical is highly unstable and has been difficult to detect experimentally at the Qo site, leading some to favor the concerted mechanism. ucl.ac.ukresearchgate.netpnas.org

This compound Anion Formation and Electron Transfer to Heme bL

Following the transfer of the first electron to the Rieske ISP, a this compound anion (UQ•-) is formed at the Qo site. nih.gov This highly reactive species must be rapidly oxidized to prevent side reactions, such as the production of superoxide (B77818) radicals. nih.gov The second electron from this this compound anion is transferred to the low-potential heme bL, which is located within the cytochrome b subunit. frontiersin.orgebi.ac.uk This transfer is rapid compared to the initial, rate-limiting step. nih.gov

The process involves the deprotonation of the this compound intermediate, and the resulting anion passes its electron to heme bL, which regenerates ubiquinone (Q). nih.gov The electron then proceeds from heme bL across the membrane to the high-potential heme bH, another component of cytochrome b. ebi.ac.ukwikipedia.org The transfer of an electron from heme bL to heme bH is energetically unfavorable as it moves towards the negatively charged side of the membrane, but this is offset by a favorable difference in their midpoint potentials. wikipedia.org

Role of this compound at the Qi Site in Ubiquinone Reduction

The Qi site is located on the matrix side (N-side) of the inner mitochondrial membrane and is responsible for the reduction of ubiquinone. ebi.ac.uk It functions as an interface between the one-electron transfers from the cytochrome b heme chain and the two-electron chemistry of the quinone pool. core.ac.uknih.gov In the first half of the Q-cycle, an electron that has traveled from heme bL to heme bH is used to reduce a molecule of ubiquinone (Q) bound at the Qi site. wikipedia.org This one-electron reduction results in the formation of a relatively stable this compound radical. ucl.ac.ukebi.ac.ukwikipedia.org

This this compound intermediate remains bound at the Qi site, effectively storing the electron. core.ac.uknih.gov It "waits" for a second electron to arrive from the b-heme chain during the second turnover of the Q-cycle. wikipedia.orgacs.org Once the second electron is delivered from heme bH, the this compound is fully reduced to ubiquinol (QH2). wikipedia.org This reduction process consumes two protons taken from the mitochondrial matrix. ucl.ac.uk The newly formed ubiquinol is then released from the Qi site and can re-enter the Q-pool, potentially to be oxidized again at the Qo site. wikipedia.org

Proton-Motive Q-Cycle Mechanism and this compound Participation

The Q-cycle as a whole is a remarkable mechanism that uses the chemistry of ubiquinone and its semiquinone intermediate to pump protons across the mitochondrial inner membrane, generating the electrochemical gradient necessary for ATP synthesis. researchgate.netebi.ac.uktaylorandfrancis.com this compound is central to this process.

First Turnover: One QH2 is oxidized at the Qo site. One electron reduces cytochrome c, and the second electron travels through hemes bL and bH to reduce a Q at the Qi site to a stable this compound (UQ•-). Two protons are released into the intermembrane space. ucl.ac.ukwikipedia.org

Second Turnover: A second QH2 is oxidized at the Qo site. Again, one electron reduces a second cytochrome c molecule, and two more protons are released. The second electron travels the b-heme pathway to the Qi site, where it reduces the waiting this compound radical to QH2, a step that consumes two protons from the matrix. ucl.ac.ukwikipedia.org

In total, for every net molecule of ubiquinol oxidized, two molecules of cytochrome c are reduced, and four protons are translocated to the intermembrane space, contributing significantly to the proton-motive force. ebi.ac.ukwikipedia.org The transient formation and specific reactivity of this compound at both the Qo and Qi sites are thus indispensable for the function of the Q-cycle. acs.orgtaylorandfrancis.com

This compound in Alternative Oxidases and Dehydrogenases

Beyond its well-defined role in Complex III, this compound is also a key intermediate in the reactions catalyzed by alternative respiratory enzymes, such as alternative oxidases (AOX) and Type-II NADH dehydrogenases. These enzymes provide branches in the electron transport chain, often playing roles in metabolic flexibility and stress responses.

Membrane-Integrated Glucose Dehydrogenase

Membrane-integrated glucose dehydrogenase (mGDH) is a key enzyme in the respiratory chain of various bacteria, directly contributing to the electron transport chain by oxidizing D-glucose in the periplasm. wikigenes.orgnih.gov This enzyme is a quinoprotein that utilizes pyrroloquinoline quinone (PQQ) as its prosthetic group. wikigenes.orgoup.comnih.gov It facilitates the transfer of electrons from glucose to the ubiquinone (UQ) pool within the cell membrane, a process that is fundamental to energy transduction. wikigenes.orgnih.gov

The catalytic action of mGDH involves the oxidation of D-glucose to D-glucono-1,5-lactone, which then spontaneously hydrolyzes to D-gluconate. oup.comacs.org The electrons derived from this oxidation are passed directly to ubiquinone, which is reduced to ubiquinol. nih.gov This function positions mGDH as a primary dehydrogenase in the electron transport chain of organisms like Escherichia coli. oup.com

A crucial intermediate in the electron transfer process mediated by mGDH is the this compound radical. oup.comacs.org The formation and role of this radical have been elucidated through detailed spectroscopic and kinetic studies.

Formation and Role of this compound

Research has demonstrated that mGDH contains a tightly bound ubiquinone molecule. nih.gov Upon the oxidation of glucose by the PQQ cofactor, it is proposed that this bound ubiquinone accepts a single electron, resulting in the formation of a stable this compound radical. nih.gov This has been substantiated by electron paramagnetic resonance (EPR) signal observations, which show a significant increase upon the addition of glucose to mGDH reconstituted with PQQ. nih.gov

Further investigation using pulse radiolysis on purified mGDH has provided direct evidence for the transient formation of a neutral this compound radical. nih.govacs.org In these experiments, a hydrated electron was shown to react with the UQ-bound enzyme, leading to a transient species with an absorption maximum characteristic of a neutral this compound radical. nih.govacs.org

Electron Transfer Pathway

The electron transfer pathway involving this compound in mGDH is intricate. It is proposed that mGDH possesses two distinct ubiquinone-binding sites, designated as QI and QII. nih.govacs.org

The QI site accommodates a tightly bound ubiquinone molecule which functions as a single electron mediator within the enzyme. nih.govacs.org

The QII site is the catalytic site where ubiquinone from the membrane pool binds and is reduced. acs.org

The process is thought to occur as follows:

PQQ is reduced to PQQH2 by glucose.

An electron is transferred from PQQH2 to the bound ubiquinone at the QI site, generating a this compound radical. nih.gov

This is followed by the transfer of an electron from the this compound radical at the QI site to the ubiquinone molecule from the pool at the QII site.

Interestingly, studies have also revealed an intramolecular electron transfer pathway from the this compound radical at the UQ-binding site back to the PQQ cofactor. nih.govacs.org This was observed through the decay of the this compound radical's absorbance, which was accompanied by an increase in the absorbance characteristic of reduced PQQ. acs.org The first-order rate constant for this intramolecular electron transfer has been calculated to be 1.2 x 103 s-1. nih.govacs.org This finding suggests a finely tuned mechanism where the bound ubiquinone mediates electron transfer from the reduced PQQ to the ubiquinone pool during the enzyme's catalytic cycle. nih.govacs.org

The ubiquinone-reacting site of mGDH has been localized to its large C-terminal periplasmic domain, which interacts with the membrane. nih.gov This domain possesses ubiquinone reductase activity, enabling the direct transfer of electrons to the ubiquinone pool. nih.gov

Key ComponentFunction in mGDH Electron Transport
Pyrroloquinoline quinone (PQQ) Prosthetic group that oxidizes glucose. wikigenes.orgoup.comnih.gov
Bound Ubiquinone (QI site) Acts as a single electron mediator, forming a this compound radical. nih.govacs.org
This compound Transient radical intermediate in the electron transfer pathway. nih.govnih.govacs.org
Ubiquinone Pool (QII site) Accepts electrons from the enzyme to become ubiquinol. acs.org
C-terminal Periplasmic Domain Contains the ubiquinone-reacting site. nih.gov

Ubisemiquinone in Photosynthetic Electron Transfer

Ubisemiquinone as a Terminal Electron Acceptor in Photosynthetic Reaction Centers

The photosynthetic reaction center of purple bacteria is an integral membrane protein that facilitates light-induced charge separation with nearly perfect quantum efficiency. nih.gov This process involves a chain of electron acceptors. After initial photoexcitation, an electron is transferred from a primary donor, a pair of bacteriochlorophyll (B101401) molecules, to a primary quinone acceptor, Q_A. nih.govnih.gov This electron is then passed to a secondary, chemically identical ubiquinone molecule at the Q_B site. nih.gov

The first light-induced turnover reduces the ubiquinone at the Q_B site by one electron, forming a stable this compound anion (Q_B⁻•). nih.gov This makes the this compound at the Q_B site the terminal electron acceptor of the initial photochemical act. nih.govnih.gov A second photochemical turnover delivers a second electron to the Q_B site. This two-step reduction, coupled with the uptake of two protons, results in the formation of the fully reduced ubiquinol (B23937) (Q_BH₂), which then dissociates from the reaction center to participate in subsequent energy-transducing pathways. portlandpress.compnas.org This mechanism, often described as a "two-electron gate," is characterized by an oscillatory behavior in the formation and disappearance of this compound on alternate light flashes.

Electron Transfer from Bacteriopheophytin (B92524) to this compound

The electron's journey to the terminal ubiquinone acceptor is a rapid, multi-step process. Following the excitation of the primary bacteriochlorophyll donor (P), the electron is transferred across the membrane via a series of cofactors. The initial acceptor is a bacteriopheophytin molecule (H_A), a chlorophyll (B73375) derivative. portlandpress.comwikipedia.org From the reduced bacteriopheophytin, the electron moves to the primary quinone acceptor, Q_A, a tightly bound ubiquinone. portlandpress.comnih.gov This transfer occurs on a picosecond timescale. nih.gov

The subsequent transfer of the electron from the newly formed semiquinone at the Q_A site (Q_A⁻•) to the secondary quinone, Q_B, leads to the formation of the this compound radical Q_B⁻•. pnas.orgnih.gov The entire electron transfer pathway from the excited P* state is as follows:

P* → H_A → Q_A → Q_B

Studies have shown that intramolecular vibrations of both the bacteriopheophytin and ubiquinone molecules play a role in promoting this efficient, long-range electron transfer. nih.gov

Modulation of this compound Redox Properties by Protein Environment

Although the ubiquinone molecules at the Q_A and Q_B sites are chemically identical, their redox properties are distinct. The redox potential of Q_B is 60-75 mV more positive than that of Q_A, providing the necessary energetic driving force for the electron to transfer from Q_A to Q_B. nih.gov This crucial tuning of redox potentials is orchestrated by the surrounding protein environment. nih.govnih.govacs.org

The protein scaffold creates unique microenvironments for each quinone. These environments modulate the redox properties through several mechanisms:

Electrostatic Interactions: The arrangement of charged and polar amino acid residues within the binding pockets influences the electron affinity of the quinones. acs.org

Hydrogen Bonding: Specific hydrogen bonds between the protein and the quinone's carbonyl and methoxy (B1213986) groups are critical. nih.govresearchgate.net For instance, molecular dynamics simulations have identified distinct hydrogen bonding patterns for the quinones in the Q_A and Q_B sites. nih.gov

Structural Elements: The non-heme iron atom located between Q_A and Q_B, along with associated water molecules, can influence the electronic coupling between the two quinones, facilitating efficient electron transfer. nih.govacs.org

These interactions collectively ensure that electron flow is unidirectional and efficient, which is fundamental to biological energy conversion. nih.govacs.org

Role of Methoxy Group Orientation in Ubiquinone Redox Potential Modulation

A key factor in the differential tuning of the Q_A and Q_B redox potentials is the specific orientation of the methoxy groups on the ubiquinone ring. nih.govnih.gov Ubiquinone's functionality in both the Q_A and Q_B sites is unique among natural quinones and is dependent on the presence of its methoxy groups, particularly the one at the 2-position. nih.govosti.gov

Research combining advanced spectroscopy and computational methods has revealed that the dihedral angle of the 2-methoxy group relative to the quinone ring plane is different in the two sites. nih.govnih.govacs.org

In the Q_B site , the 2-methoxy group is forced into a more out-of-plane orientation. nih.govnih.govacs.org This specific conformation is stabilized by an interaction with the amide nitrogen of the amino acid GlyL225. researchgate.netosti.gov

This out-of-plane orientation increases the electron affinity of the ubiquinone molecule. nih.govacs.org

This conformational difference is a major contributor to the higher redox potential of the Q_B site. It is estimated that this change in methoxy group orientation accounts for a significant portion of the total redox potential difference between the two sites. nih.govnih.govacs.org

ParameterValueSignificance
Experimental Redox Potential Difference (E_m(Q_B) - E_m(Q_A))60-75 mVProvides the driving force for electron transfer from Q_A to Q_B. nih.gov
Estimated Contribution from 2-Methoxy Group Orientation~50 meVAccounts for a substantial part of the total redox potential difference. nih.govnih.gov
Conformational Difference of 2-Methoxy Group (Q_B vs Q_A)20-30° more out-of-planeThe structural basis for the increased electron affinity at the Q_B site. nih.govacs.org
Key Protein Interaction at Q_B SiteHydrogen bond with GlyL225Stabilizes the out-of-plane orientation of the 2-methoxy group. researchgate.netosti.gov

Spectroscopic and Computational Approaches for Ubisemiquinone Characterization

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the most direct and powerful method for studying paramagnetic species like the ubisemiquinone radical. It exploits the interaction of an unpaired electron's magnetic moment with an external magnetic field. This technique provides information not only on the presence and quantity of the radical but also on its electronic structure and its interactions with the surrounding molecular environment.

Continuous Wave (CW) EPR is a foundational technique for the initial detection and quantification of this compound radicals. The method involves subjecting a sample to a constant microwave frequency while sweeping a magnetic field. When the magnetic field strength matches the energy difference between the electron's spin states, resonance absorption of the microwaves occurs, generating a characteristic EPR signal.

The this compound radical presents a distinct and readily detectable, narrow EPR signal. In frozen solutions at X-band frequencies (~9.5 GHz), the spectrum typically appears as a single line with a width of approximately 0.8 to 1.0 mT, characterized by unresolved hyperfine structure. The g-values, which are a measure of the radical's magnetic moment, are key identifiers. For instance, this compound radicals in bacterial reaction centers have been measured with g-values of gx = 2.0057 and gy = 2.0048.

Detection is highly dependent on experimental conditions, particularly temperature. Due to rapid spin relaxation at higher temperatures, the EPR signals of this compound are often weak or unobservable. Consequently, measurements are typically performed at cryogenic temperatures, often between 4 K and 80 K, using liquid helium or nitrogen to obtain well-resolved and intense signals.

Quantitation of the this compound radical concentration is achieved by measuring the intensity of the EPR signal. The area under the absorption curve (obtained by double integration of the first-derivative spectrum) is directly proportional to the number of unpaired spins in the sample. By comparing the integrated intensity of the this compound signal to that of a known concentration standard, such as a stable radical or a metal complex like a Cu-standard, the absolute concentration can be determined. Specialized software, such as SpinCount, can be used to simulate the experimental spectra and accurately quantify the radical concentration, which can be in the sub-micromolar range. In some biological systems, the failure to detect a signal can place an upper limit on the radical's steady-state concentration, suggesting it may be below 1-2% of the total enzyme concentration.

Table 1: Typical Experimental Parameters for CW-EPR Detection of this compound
ParameterTypical Value/RangeReference
Microwave Frequency (X-band)~9.43 - 9.5 GHz
Temperature4 - 80 K
Microwave Power2 - 20 mW
Modulation Frequency100 kHz
Modulation Amplitude0.15 mT - 4 G (0.4 mT)
g-values (UQB•-)gx = 2.0057, gy = 2.0048

While CW-EPR is excellent for detection and quantitation, its resolution is often insufficient to resolve the small hyperfine couplings that encode detailed information about the radical's molecular environment. Pulsed EPR techniques, such as Electron Spin Echo Envelope Modulation (ESEEM), Electron Nuclear Double Resonance (ENDOR), and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, offer significantly higher resolution. These methods measure the hyperfine interactions between the unpaired electron of the this compound and surrounding magnetic nuclei (e.g., 1H, 13C, 14N, 15N).

Hyperfine couplings are the magnetic interactions between the electron spin and the nuclear spins of nearby atoms. Their magnitude is dependent on the distance and the nature of the interaction. These advanced EPR techniques can measure very weak couplings, providing precise information about the molecular structure in the immediate vicinity of the radical.

The distribution of the unpaired electron's spin density across the ubiquinone molecule is not uniform. It is influenced by the molecular structure and interactions with the local environment, such as hydrogen bonds. Pulsed EPR techniques are instrumental in mapping this distribution.

Pulsed EPR is particularly powerful for elucidating the interactions between the this compound radical and its binding pocket within a protein. These interactions often involve hydrogen bonds or close contacts with specific amino acid residues.

Proton (1H) Interactions: ENDOR and HYSCORE can detect couplings to exchangeable protons from hydrogen-bonded water molecules or amino acid residues, as well as non-exchangeable protons from the protein backbone or side chains. Analysis of these couplings provides information on the presence and geometry of hydrogen bonds to the carbonyl groups of the semiquinone.

Carbon (13C) Interactions: By using proteins expressed in the presence of 13C-labeled precursors (e.g., L-methionine with a 13C-labeled methyl group), it is possible to introduce isotopic labels into the ubiquinone molecule in vivo. Subsequent pulsed EPR analysis of the 13C hyperfine couplings provides precise details about the spin density on specific carbon atoms and the conformation of side chains, such as the methoxy (B1213986) groups.

Nitrogen (14N/15N) Interactions: ESEEM and HYSCORE are highly sensitive to nitrogen nuclei. These techniques have been used to identify strong interactions between the this compound radical and nitrogen nuclei from the protein matrix. By analyzing the nuclear quadrupolar parameters for 14N, it has been possible to assign these interactions to specific protein backbone nitrogens, thereby helping to locate the quinone binding site.

Table 2: Selected Findings from Pulsed EPR Studies of this compound
TechniqueNucleus ProbedKey FindingReference
HYSCORE, ENDOR13C (methyl, methoxy groups)Characterized spin densities and revealed constraints on methoxy group conformations in cytochrome bo3.
ESEEM, HYSCORE14N (protein backbone)Identified strong interaction with a backbone nitrogen, determining 14N nuclear quadrupolar parameters (κ = 0.93 MHz, η = 0.50).
EPR/ENDOR1H (exchangeable)Detected hyperfine couplings consistent with a neutral radical species, indicating hydrogen bonding.

Studying this compound at multiple EPR frequencies (e.g., X-band at ~9.5 GHz, Q-band at ~35 GHz, and W-band at ~95 GHz) provides enhanced resolution and allows for the more accurate determination of magnetic parameters. The separation of spectral features that depend on the magnetic field (g-anisotropy) from those that are field-independent (hyperfine couplings) is a primary advantage of this approach.

For instance, comparing the g-values of a rhodosemiquinone radical with a this compound radical at Q-band (35.03 GHz) revealed significant differences, highlighting the sensitivity of the g-tensor to the specific quinone structure. Multifrequency studies are crucial for disentangling complex spectra where multiple radical species or overlapping signals from other paramagnetic centers, like iron-sulfur clusters, are present.

Power saturation experiments are a CW-EPR method used to investigate the spin-lattice and spin-spin relaxation properties of a paramagnetic center. The technique involves measuring the EPR signal intensity as a function of increasing microwave power. At low power, the signal intensity increases linearly. However, as the power increases, the rate of spin excitation can exceed the rate of relaxation back to the ground state, a phenomenon known as saturation. The power at which saturation occurs is related to the relaxation times (T1 and T2).

The relaxation properties of this compound are highly sensitive to its molecular environment. Proximity to other paramagnetic centers, such as iron-sulfur clusters or heme groups in respiratory complexes, can significantly enhance the relaxation rate of the this compound radical due to magnetic dipole-dipole interactions. This effect is distance-dependent and can be used as a "spectroscopic ruler."

Studies on NADH-ubiquinone oxidoreductase (Complex I) have identified multiple this compound species with widely different spin relaxation profiles, suggesting distinct binding sites. A fast-relaxing species (SQNf) was found to be in close proximity to the fast-relaxing iron-sulfur cluster N2, as evidenced by a direct spin-coupling between them. In contrast, slower-relaxing species (SQNs and SQNx) were inferred to be located further away from other paramagnetic centers. These power saturation studies are therefore vital for mapping the spatial arrangement of redox cofactors within large enzyme complexes.

Computational Chemistry and Molecular Modeling

Simulations of Electron Transfer Pathways and Proton Coupling

Computational simulations provide powerful tools to investigate the intricate mechanisms of electron transfer (ET) and proton-coupled electron transfer (PCET) involving this compound at an atomic level. Methodologies such as classical molecular dynamics (MD), density functional theory (DFT), and hybrid quantum mechanics/molecular mechanics (QM/MM) have been instrumental in elucidating the pathways and energetics of these fundamental bioenergetic processes.

Molecular Dynamics (MD) Simulations

Classical MD simulations are employed to explore the conformational dynamics of this compound within its binding pockets in protein complexes. These simulations have revealed that this compound can adopt multiple binding modes, which in turn can influence its redox potential and the rates of electron transfer. For instance, in respiratory complex I, simulations have identified that both ubiquinone and its one-electron reduced form, this compound, can exist in both a hydrogen-bonded and a stacking conformation with key residues like His-38 and Tyr-87. nih.gov These conformational shifts are believed to modulate the electron affinity of the quinone, thereby gating the electron transfer from the terminal iron-sulfur cluster N2. nih.gov

Equilibrium MD simulations have also been used to study the hydrogen-bonding network that stabilizes the this compound radical. In cytochrome bo3 from Escherichia coli, simulations have shown that out-of-plane hydrogen bonds from residues R71 and D75 are plausible and contribute to the stabilization of the anionic this compound. manchester.ac.uk

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Hybrid QM/MM methods offer a more detailed view of the electronic processes by treating the reactive core (this compound and its immediate electron donor/acceptor) with quantum mechanics, while the surrounding protein and membrane environment is treated with classical mechanics. This approach is particularly suited for studying electron transfer and the accompanying protonation events.

QM/MM MD simulations of the initial electron transfer in Complex I suggest that the formation of the semiquinone radical is linked to a conformational change of the quinone from a stacked to a hydrogen-bonded position. nih.gov These simulations indicate that the first electron transfer to form this compound is likely not coupled to proton uptake. However, the subsequent, second electron transfer is found to be coupled with a local proton transfer from nearby residues such as Tyr-87 and His-38. nih.gov

Density Functional Theory (DFT) Calculations

DFT calculations are frequently used to determine the geometries, electronic structures, and energetics of this compound and its interactions with the protein environment. These calculations have been crucial in supporting experimental findings. For example, DFT calculations have corroborated that the hydrogen bond geometries and distances observed in cytochrome bo3 are most compatible with an anionic, deprotonated this compound radical. researchgate.net DFT is also a powerful tool for calculating redox potentials and pKa values, which are essential parameters for understanding PCET reactions involving quinones. nih.gov

Research Findings from Simulations

Simulations have provided quantitative insights into the kinetics and thermodynamics of electron transfer involving this compound. In studies of E. coli cytochrome bo, a first-order rate constant for the intramolecular electron transfer from the this compound anion radical to heme b was calculated to be 1.5 x 10³ s⁻¹. researchgate.net This rate was observed to decrease with increasing pH, highlighting the influence of the protonation state of the environment on electron transfer kinetics. researchgate.net

The following table summarizes key findings from various computational studies on this compound electron and proton transfer.

System StudiedSimulation MethodKey FindingsReference
Respiratory Complex IQM/MM MD, DFTThis compound exists in hydrogen-bonded and stacking conformations; the first ET is not proton-coupled, while the second is coupled to proton transfer from Tyr-87/His-38. nih.gov
Cytochrome bo3 (E. coli)MD, DFTAnionic this compound is stabilized by strong, out-of-plane hydrogen bonds from R71 and D75. manchester.ac.ukresearchgate.net
Cytochrome bo (E. coli)Pulse Radiolysis & Kinetic ModelingIntramolecular electron transfer rate from this compound anion to heme b is 1.5 x 10³ s⁻¹. researchgate.net

These computational approaches, often guided by and validated against experimental data from techniques like EPR spectroscopy, continue to refine our understanding of how this compound functions as a mobile electron and proton carrier in biological systems.

Mechanistic Aspects of Reactive Oxygen Species Ros Generation Involving Ubisemiquinone

Ubisemiquinone as a Source of Electron Leak in Respiratory Complexes

The electron transport chain (ETC) is the primary site of cellular respiration, but a small fraction of electrons can "leak" from the chain and prematurely react with molecular oxygen to form superoxide (B77818). This compound is a key intermediate in this leakage process, particularly at Complex I and Complex III. researchgate.net

Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) and Complex III (ubiquinol:cytochrome c oxidoreductase) are recognized as the two principal sites of superoxide production within the ETC. researchgate.netyoutube.com

At Complex I , superoxide can be generated from both the flavin mononucleotide (FMN) at the NADH oxidase site and the this compound intermediate at the quinone reductase site. youtube.comacs.org The fully reduced FMN and the semiquinone are considered the primary sources of superoxide. youtube.com The reduction of ubiquinone to ubiquinol (B23937) is a stepwise process, and the this compound radical intermediate can accumulate, creating an opportunity for electrons to be donated to molecular oxygen, forming the superoxide anion (O2•-). acs.orgfrontiersin.org

At Complex III , ROS generation is intrinsically linked to the Q-cycle. rupress.org In this cycle, ubiquinol is oxidized, transferring one electron to the Rieske iron-sulfur protein and the second to cytochrome b, which generates a transient this compound radical. rupress.org This this compound intermediate is believed to be the primary electron donor to molecular oxygen for superoxide formation at this site. researchgate.netnih.govnih.gov Experimental evidence shows that factors preventing the formation of this compound also prevent the production of hydrogen peroxide (a product of superoxide dismutation), supporting the role of this compound as the direct reductant of O2. nih.govnih.gov The superoxide from Complex III can be released to both the mitochondrial matrix and the intermembrane space. researchgate.net

Key Sites of this compound-Mediated Superoxide Production
Respiratory ComplexSpecific Site of ROS GenerationPrimary Electron Donor to O₂Key Findings
Complex I (NADH:ubiquinone oxidoreductase)Quinone reductase site (Q-site)This compound (SQ)The this compound intermediate, which persists in the presence of a proton motive force, is a significant source of superoxide. youtube.comacs.org
Complex III (Ubiquinol:cytochrome c oxidoreductase)Qo siteThis compound (SQ•−)Considered a major contributor to mitochondrial ROS; inhibition of electron flow upstream of this compound formation (e.g., with myxothiazol) prevents superoxide generation. researchgate.netnih.gov

The direct reaction of this compound with molecular oxygen, known as autoxidation, is not thermodynamically spontaneous in the aprotic, non-polar environment of the inner mitochondrial membrane's lipid core. nih.govtandfonline.com A critical factor enabling this reaction is the accessibility of protons. nih.govnih.gov

The physical state of the inner mitochondrial membrane is crucial in regulating this compound autoxidation. nih.gov For autoxidation to occur, protons must be available to react with the this compound radical. nih.govnih.gov This can happen in two primary ways:

Changes in Membrane Hydrophobicity : If the hydrophobicity of the phospholipid bilayer is decreased, for instance by the insertion of chemical agents, protons from the aqueous phase can penetrate the membrane and interact with this compound, facilitating its autoxidation. nih.gov

Altered this compound Positioning : The this compound radical may be repositioned closer to the aqueous interface of the membrane. nih.gov This change in spatial orientation brings it into contact with protons, allowing for autoxidation to proceed. This has been observed in conditions such as ischemia, where accumulating cytosolic NADH leads to a this compound species oriented toward the membrane surface. nih.gov

The equilibrium location of ubiquinone's headgroup in a lipid bilayer is near the membrane interface, which aligns with the position of protein binding sites in the respiratory complexes and likely facilitates these interactions. researchgate.net

There is a significant scientific debate regarding whether this compound can directly transfer an electron to molecular oxygen within the mitochondrial membrane. One line of research suggests that in the normally aprotic environment of the inner membrane, this compound is not susceptible to oxygen and will not generate superoxide radicals. nih.govtandfonline.com This view is based on model experiments showing that the autoxidation of this compound requires the addition of protons to the non-polar reaction system. nih.govtandfonline.com As the inner mitochondrial membrane is typically impermeable to protons (a cornerstone of chemiosmotic theory), this would preclude direct interaction. nih.govtandfonline.com

Conversely, other studies and models operate on the principle that the this compound radical, once formed, has the inherent capability of transferring an electron to oxygen to generate superoxide. rupress.orgresearchgate.net This perspective is supported by experiments where inhibiting the electron transport chain at specific points leads to an increased lifetime of the this compound radical, which correlates with an increased production of superoxide. researchgate.netresearchgate.net This suggests that the prolonged existence of this compound increases the probability of its reaction with oxygen. researchgate.net

Summary of the Debate on this compound Autoxidation
ArgumentSupporting EvidenceReference
Against Direct Interaction (in aprotic environment)Model experiments in water-free acetonitrile show autoxidation requires protons. In mitochondria, superoxide is not released unless the membrane is protonated (e.g., by toluene treatment). nih.govtandfonline.com
For Direct Interaction (as a probabilistic event)Increased lifetime of the this compound radical (e.g., via antimycin A inhibition at Complex III) directly correlates with increased superoxide production. This implies a direct, if kinetically limited, reaction with O₂. rupress.orgresearchgate.netresearchgate.net

Autoxidation of this compound and Proton Accessibility

Regulation of this compound-Mediated ROS Production

The rate of ROS generation from this compound is not constant but is tightly regulated by the metabolic state of the mitochondria, particularly the redox state of the electron carriers and the degree of energy coupling.

The redox state of the ubiquinone pool and the NADH/NAD+ ratio are critical determinants of ROS production. A highly reduced state in the early parts of the respiratory chain—indicated by a high NADH/NAD+ ratio and a reduced ubiquinone pool—can increase electron leakage. nih.gov

High energy coupling, represented by a high proton-motive force (high membrane potential), can also exacerbate ROS production. When the proton-motive force is high, it becomes energetically more difficult to pump additional protons, slowing down the electron flow through the complexes. This "back-pressure" can increase the steady-state concentration and lifetime of reduced intermediates like this compound, thereby increasing the likelihood of electron leakage to oxygen. youtube.comacs.org

This is particularly evident during reverse electron transport (RET) at Complex I. Under conditions of a highly reduced ubiquinone pool (high QH2/Q ratio) and a high membrane potential, electrons can be forced backward from ubiquinol to NAD+, reducing it to NADH. nih.gov This process significantly increases the population of reduced electron carriers within Complex I, including this compound, leading to a massive burst of superoxide production. youtube.comnih.gov

Modulatory Effects of Inhibitors (e.g., Antimycin A, Rotenone, Myxothiazol)

The generation of Reactive Oxygen Species (ROS) involving this compound can be significantly altered by various inhibitors of the mitochondrial electron transport chain (ETC). These inhibitors act at specific sites within the respiratory complexes, modifying electron flow and influencing the stability and reactivity of the this compound radical.

Antimycin A is an inhibitor of Complex III (cytochrome bc1 complex) that binds to the Qinner (Qi) site. This binding action blocks the transfer of electrons from cytochrome bH to ubiquinone, effectively halting the Q-cycle at this point. nih.govmdpi.com Consequently, electrons accumulate upstream, leading to a buildup of the highly reactive this compound radical at the Qouter (Qo) site. nih.govresearchgate.net This prolonged lifetime of this compound at the Qo site increases the probability of it donating an electron directly to molecular oxygen, resulting in the formation of superoxide (O2•−), a primary ROS. nih.govresearchgate.netnih.gov Therefore, Antimycin A is a potent inducer of ROS production at Complex III. nih.govresearchgate.net

Rotenone is a well-characterized inhibitor of Complex I (NADH:ubiquinone oxidoreductase). It specifically blocks the transfer of electrons from the iron-sulfur clusters within Complex I to the ubiquinone binding site (the IQ site). nih.govnih.gov This inhibition has a dual effect on ROS production depending on the direction of electron flow. During forward electron transport (FET), where electrons move from NADH to ubiquinone, rotenone causes an accumulation of reduced electron carriers upstream, which can lead to electron leakage and ROS formation at the flavin mononucleotide (IF) site of Complex I. frontiersin.orgbiorxiv.org However, in the context of ROS generated via reverse electron transport (RET), rotenone acts as an inhibitor. By blocking the IQ site, it prevents electrons from the reduced ubiquinol pool from moving backward into Complex I, thereby decreasing RET-driven ROS production. frontiersin.orgnih.gov

Myxothiazol also inhibits Complex III but acts at a different location than Antimycin A. It binds to the Qo site, specifically interfering with the oxidation of ubiquinol (QH2). nih.govwikipedia.orgnih.gov By blocking the binding of ubiquinol to the Qo site, myxothiazol prevents the initial step of the Q-cycle, which is the formation of the this compound radical. nih.govresearchgate.net As a result, myxothiazol effectively prevents ROS generation at Complex III because the necessary this compound intermediate is not formed. nih.govnih.gov Unlike Antimycin A, which increases ROS by stabilizing the this compound radical, myxothiazol abrogates its formation altogether. researchgate.netahajournals.org

The following table summarizes the effects of these key inhibitors on the electron transport chain and ROS production.

InhibitorTarget ComplexBinding SiteEffect on this compound (at Qo site)Effect on ROS Production
Antimycin A Complex IIIQi (inner quinone site)Increases concentration and lifetimePotently stimulates at Complex III
Rotenone Complex IIQ (quinone binding site)No direct effect at Complex IIIInhibits Reverse Electron Transport ROS; can increase Forward Electron Transport ROS
Myxothiazol Complex IIIQo (outer quinol site)Prevents formationInhibits at Complex III

Role of Reverse Electron Transfer in ROS Generation

Reverse Electron Transfer (RET) is a significant mechanism of mitochondrial ROS production, particularly at Complex I. nih.gov This process is not part of the normal, forward flow of electrons from NADH to oxygen. Instead, RET occurs under specific bioenergetic conditions: a high proton-motive force (high mitochondrial membrane potential) and a highly reduced coenzyme Q (ubiquinone) pool. biorxiv.orgnih.govmdpi.com These conditions can arise when substrates for Complex II, such as succinate (B1194679), are abundant.

During RET, the high concentration of ubiquinol (QH2) generated by Complex II creates a thermodynamic pressure that forces electrons to flow backward into Complex I. frontiersin.orgwikipedia.org These electrons move from the reduced ubiquinol pool back through the iron-sulfur clusters of Complex I to reduce NAD+ to NADH. frontiersin.orgbiorxiv.org This reverse flow is energetically unfavorable and is driven by the high membrane potential. mdpi.comwikipedia.org

The process of forcing electrons backward through Complex I significantly increases the likelihood of electron leakage. nih.gov Electrons can escape from carriers within Complex I, such as the flavin mononucleotide (FMN) site or the ubiquinone binding site, and directly react with molecular oxygen to generate a substantial amount of superoxide. frontiersin.orgnih.gov In fact, the rate of ROS production during RET can be significantly higher than that observed during forward electron transport. biorxiv.org

While this compound is a key intermediate in the Q-cycle of Complex III, its direct role in RET is as part of the equilibrium of the total Q-pool. The primary driver for RET is the high ratio of reduced ubiquinol (QH2) to oxidized ubiquinone (Q). biorxiv.org It is the over-reduction of this pool that provides the electrons that are pushed back into Complex I. Inhibitors like rotenone can block RET-associated ROS production by preventing the entry of these reverse-flowing electrons into Complex I from the ubiquinol pool. frontiersin.orgmdpi.com The phenomenon of RET highlights a critical aspect of mitochondrial function where, under certain metabolic states, the machinery of oxidative phosphorylation can become a major source of cellular oxidative stress. nih.gov

Genetic and Mutagenic Approaches to Ubisemiquinone Research

Site-Directed Mutagenesis of Ubisemiquinone Binding Sites

Site-directed mutagenesis allows for the precise substitution of amino acids hypothesized to interact with the ubiquinone molecule. This approach has been instrumental in identifying key residues that stabilize the this compound radical, facilitate electron transfer, and couple these processes to enzymatic function across various respiratory complexes.

Effects on this compound Stabilization and Lifespan

The stabilization of the this compound radical at specific binding sites is crucial for its function. This stability is often conferred by hydrogen bonds and other interactions with nearby amino acid residues. Mutagenesis studies have been pivotal in identifying these residues and understanding their contribution.

In the cytochrome bo₃ ubiquinol (B23937) oxidase of Escherichia coli, a high-affinity ubiquinone binding site (Qн) stabilizes a this compound radical, which acts as a transient intermediate during the catalytic cycle. nih.gov Early research identified a cluster of polar residues within the membrane-spanning region of subunit I as the likely binding site. researchgate.net Subsequent site-directed mutagenesis and Electron Paramagnetic Resonance (EPR) spectroscopy confirmed that residues such as Arginine-71 (R71), Aspartate-75 (D75), and Histidine-98 (H98) are directly involved in stabilizing the semiquinone state. acs.org Mutations of these residues, for instance R71H and H98F, resulted in the disappearance of the characteristic EPR signal of the semiquinone radical. acs.org The D75H mutant still produced a semiquinone signal, but its EPR spectrum was altered, indicating a direct interaction between this position and the radical. acs.org These findings demonstrate that a finely tuned protein environment is essential for stabilizing the this compound radical. nih.gov

Similarly, in E. coli succinate (B1194679) dehydrogenase (Complex II), a quinone-binding site (Qₚ) is responsible for stabilizing a this compound intermediate. nih.gov Mutating conserved residues within this site, such as SdhC-S27, SdhC-R31, and SdhD-D82, led to the elimination of the EPR-visible this compound species during potentiometric titrations. nih.gov This highlights the critical role of these specific amino acid side chains in maintaining the stability of the semiquinone.

While direct measurement of this compound lifespan in vivo is complex, studies in model organisms like Caenorhabditis elegans show a link between ubiquinone metabolism and the organism's lifespan. Mutations that disrupt ubiquinone synthesis can paradoxically increase lifespan. nih.govresearchgate.net This suggests that alterations in the balance and handling of ubiquinone/ubisemiquinone species can have profound physiological consequences.

Table 1: Effects of Site-Directed Mutagenesis on this compound Stabilization

Enzyme/Complex Organism Mutation Effect on this compound (SQ) Reference
Cytochrome bo₃ E. coli R71H Elimination of SQ EPR signal acs.org
Cytochrome bo₃ E. coli H98F Elimination of SQ EPR signal acs.org
Cytochrome bo₃ E. coli D75H Altered SQ EPR signal, similar midpoint potential nih.govacs.org
Succinate Dehydrogenase (CII) E. coli SdhC-S27A Elimination of SQ EPR signal nih.gov
Succinate Dehydrogenase (CII) E. coli SdhC-R31A Elimination of SQ EPR signal nih.gov
Succinate Dehydrogenase (CII) E. coli SdhD-D82A Elimination of SQ EPR signal nih.gov

Perturbations in Electron Transfer Kinetics and Efficiency

The this compound radical is a key intermediate in the sequential one-electron transfer steps within respiratory complexes. Therefore, mutations that affect its stability invariably impact the kinetics and efficiency of electron flow.

In mitochondrial Complex I, the reduction of ubiquinone occurs at a site buried deep within the peripheral arm, connected to the membrane by a long, narrow tunnel. researchgate.netd-nb.info Site-directed mutagenesis of residues along this access pathway has been shown to drastically impair ubiquinone reductase activity. d-nb.inforesearchgate.net For example, studies in Yarrowia lipolytica demonstrated that the catalytic activity of certain mutants was highly dependent on the presence of an intact isoprenoid tail on the ubiquinone molecule, suggesting that specific interactions along the tunnel are crucial for substrate guidance and binding. researchgate.net

In E. coli succinate dehydrogenase, the Qₚ site is positioned between the terminal [3Fe-4S] iron-sulfur cluster and the heme b group. nih.gov Mutagenesis of the residues that stabilize this compound also impairs the rate of succinate-dependent heme reduction. This indicates that the functional, semiquinone-stabilizing Qₚ site is an essential stepping stone for electrons on their pathway from the iron-sulfur cluster to the heme. nih.gov

For the cytochrome bo₃ oxidase, the stabilized this compound at the Qн site is believed to act as a cofactor, accepting two electrons from a substrate ubiquinol molecule (bound at a lower-affinity site, QL) and passing them one by one to the heme b component. researchgate.net Mutations at the Qн site that eliminate the semiquinone radical also severely reduce quinol oxidase activity, underscoring the necessity of this intermediate for efficient electron transfer. nih.govacs.org

Alterations in Enzymatic Activity and Proton Translocation

The ultimate function of electron transfer through this compound in many respiratory complexes is to drive proton translocation across the membrane, generating the proton-motive force for ATP synthesis. Mutations in this compound binding sites disrupt this entire process.

In Complex I, the coupling between ubiquinone reduction and proton pumping is a subject of intense research. One proposed "two-state stabilization-change" mechanism suggests that the binding site exists in two different functional states. d-nb.info The stabilization of negatively charged intermediates of ubiquinone reduction, such as the this compound anion (Q•⁻), is thought to provide the energy for the conformational changes that drive proton pumping. d-nb.info Therefore, mutations affecting this compound stabilization would directly uncouple electron transfer from proton translocation, compromising the primary bioenergetic function of the enzyme.

In Vivo and In Vitro Systems for this compound Studies in Mutant Organisms

The study of this compound in genetically modified organisms relies on a range of model systems, from simple bacteria to complex mammalian cell cultures. Each system offers unique advantages for isolating and characterizing the effects of specific mutations.

Bacterial Model Systems (e.g., Escherichia coli, Rhodobacter sphaeroides)

Bacterial systems, particularly Escherichia coli, are powerful tools for this compound research due to their rapid growth, well-established genetic manipulation techniques, and relative simplicity. Much of the foundational work on this compound binding sites in respiratory enzymes has been conducted in E. coli.

Escherichia coli : This bacterium has been used extensively to study both succinate dehydrogenase (Complex II) and the cytochrome bo₃ ubiquinol oxidase. Researchers can overexpress the enzyme complexes, purify them, and analyze the effects of site-directed mutations on enzymatic activity and this compound properties using biophysical methods like EPR spectroscopy. nih.govnih.gov Studies in E. coli were crucial in identifying the specific amino acid residues (e.g., SdhC-R31, Cyt-b I-D75) required to stabilize the this compound radical and to demonstrate that this stabilization is essential for catalytic function. acs.orgnih.gov

Rhodobacter sphaeroides : This purple non-sulfur bacterium is another key model system, particularly for studying the cytochrome bc₁ complex (Complex III). Its versatile metabolism and the availability of genetic tools have made it a valuable platform for investigating the Q-cycle mechanism, which intrinsically involves two distinct ubiquinone binding sites (Qo and Qi) and the formation of a transient this compound radical at the Qo site.

Yeast and Mammalian Cell Lines for Mitochondrial Studies

To understand the role of this compound in the context of eukaryotic mitochondria, researchers turn to yeast and mammalian cell line models. These systems allow for the study of the more complex, multi-subunit mitochondrial respiratory enzymes.

Yeast (Yarrowia lipolytica) : This non-conventional yeast has become a primary model organism for studying mitochondrial Complex I. d-nb.info Its Complex I is structurally and functionally very similar to the mammalian enzyme. The amenability of Y. lipolytica to genetic manipulation has allowed for extensive structure-function analyses, including site-directed mutagenesis of subunits that form the ubiquinone binding pocket and access channel. researchgate.netd-nb.info This work has provided significant insight into how the long isoprenoid tail of ubiquinone is accommodated and how the headgroup interacts with key residues like a conserved tyrosine in the NDUFS2 subunit. researchgate.netd-nb.info

Mammalian Cell Lines : Cultured mammalian cells are used to investigate the physiological consequences of mutations in mitochondrial respiratory complexes in a human-relevant context. For instance, cell lines with engineered mutations in the SDHC subunit of Complex II have been used to explore how blocking the ubiquinone-binding (Qp) site affects reactive oxygen species (ROS) production and the initiation of programmed cell death (apoptosis). nih.gov These studies have validated the Qp site as a potential target for therapies designed to induce cell death, with relevance to cancer treatment. nih.gov

Table 2: Model Systems for this compound Research in Mutant Organisms

Model System Enzyme/Complex Studied Key Research Findings Reference
Escherichia coli Cytochrome bo₃ oxidase, Succinate Dehydrogenase (CII) Identification of specific residues stabilizing SQ; demonstration of SQ necessity for catalysis. nih.govacs.orgnih.gov
Yarrowia lipolytica Mitochondrial Complex I Elucidation of the ubiquinone access pathway; identification of key residues for substrate binding. researchgate.netd-nb.infod-nb.info
Mammalian Cell Lines Mitochondrial Complex II Linking Qp site inhibition to ROS production and cell death; validation of CII as a therapeutic target. nih.govresearchgate.net

Conclusion and Future Directions in Ubisemiquinone Research

Summary of Key Findings on Ubisemiquinone's Fundamental Roles

This compound, a radical intermediate of ubiquinone (Coenzyme Q), is a pivotal component in cellular bioenergetics and redox signaling. A primary and well-established role of this compound is its function as an electron carrier within the mitochondrial electron transport chain (ETC). Specifically, within Complex III (cytochrome bc1 complex), this compound is generated during the Q-cycle, a process that facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c. frontiersin.orgspandidos-publications.com This function is critical for the generation of the proton gradient across the inner mitochondrial membrane, which in turn drives ATP synthesis.

Beyond its role in energy production, this compound is a significant source of reactive oxygen species (ROS). The this compound radical at the Qo site of Complex III can transfer an electron to molecular oxygen, forming the superoxide (B77818) radical (O2•−). frontiersin.orgspandidos-publications.comresearchgate.net This process is considered a major contributor to mitochondrial ROS production. While often associated with oxidative stress and cellular damage, this ROS generation also plays a role in cellular signaling pathways.

Furthermore, the stability and reactivity of the this compound radical are influenced by its specific binding environment within protein complexes. For instance, in Complex I (NADH:ubiquinone oxidoreductase), two distinct this compound species, designated SQNf (fast relaxing) and SQNs (slow relaxing), have been identified through electron paramagnetic resonance (EPR) spectroscopy. researchgate.net These findings suggest that the protein environment finely tunes the properties of this compound, impacting its role in both electron transfer and ROS production.

The table below summarizes the fundamental roles of this compound:

RoleLocationKey FunctionSignificance
Electron Carrier Mitochondrial Complex III (Q-cycle)Transfers electrons from ubiquinol to cytochrome c. frontiersin.orgspandidos-publications.comEssential for ATP synthesis.
ROS Production Mitochondrial Complex III (Qo site)Donates an electron to molecular oxygen to form superoxide. frontiersin.orgspandidos-publications.comresearchgate.netContributes to both oxidative stress and redox signaling.
Redox Intermediate Mitochondrial Complex IExists as distinct species (SQNf and SQNs) with different properties. researchgate.netIndicates protein-mediated control of radical stability and reactivity.

Unresolved Questions and Emerging Areas of Inquiry

Despite decades of research, several key questions regarding this compound remain unanswered, paving the way for new avenues of investigation. A major point of contention is the precise mechanism of electron bifurcation at the Qo site of Complex III. ucl.ac.uknih.gov How the transfer of the two electrons from ubiquinol is partitioned between the high-potential chain (Rieske iron-sulfur protein) and the low-potential chain (cytochrome b) is not fully understood. ucl.ac.uk

Another significant area of debate concerns the occupancy of the Qo site. Whether one or two ubiquinone molecules are required for the catalytic activity of the site is still a subject of ongoing research. ucl.ac.uk Resolving this question is not only crucial for understanding the fundamental mechanism of the Q-cycle but also has practical implications for the development of fungicides that target this site. ucl.ac.uk

The role of this compound in the context of respiratory supercomplexes is an emerging area of interest. The organization of individual respiratory complexes into these larger structures may influence the behavior and function of the ubiquinone pool, potentially facilitating substrate channeling between complexes. researchgate.net How this organization impacts this compound dynamics and its associated electron transfer and ROS-generating activities is an active area of research.

Furthermore, the precise mechanisms by which this compound-derived ROS contribute to specific signaling pathways are still being elucidated. mdpi.com Understanding how the location and amount of ROS generated by this compound are translated into distinct cellular responses is a critical area for future investigation. mdpi.com

The following table highlights some of the key unresolved questions and emerging areas in this compound research:

Unresolved Question/Emerging AreaKey AspectsPotential Impact
Mechanism of Electron Bifurcation at Qo Site How are electrons from ubiquinol directed to two different pathways? ucl.ac.uknih.govFundamental understanding of the Q-cycle and energy conservation.
Occupancy of the Qo Site Does the site bind one or two ubiquinone molecules for activity? ucl.ac.ukInsights into catalytic mechanism and development of targeted inhibitors.
Role in Respiratory Supercomplexes How does supercomplex formation affect this compound function and kinetics? researchgate.netUnderstanding of the integrated function of the electron transport chain.
Specificity of ROS Signaling How do this compound-generated ROS elicit specific cellular responses? mdpi.comElucidation of redox-based signaling pathways in health and disease.
Uptake and Intracellular Trafficking How is coenzyme Q, the precursor to this compound, transported within and between cells? nih.govDevelopment of therapeutic strategies for coenzyme Q deficiencies.

Potential for Advanced Methodological Applications in this compound Studies

Advancements in methodological approaches are poised to provide deeper insights into the structure and function of this compound. High-resolution structural techniques, such as cryo-electron microscopy (cryo-EM) , have already provided detailed snapshots of ubiquinone binding sites within respiratory complexes. pnas.org Continued application and improvement of these techniques will be invaluable for visualizing the dynamic interactions of this compound with its protein environment.

Electron Paramagnetic Resonance (EPR) spectroscopy has been a cornerstone technique for studying this compound radicals. researchgate.netpnas.org Advanced EPR techniques, such as pulsed EPR methods like Electron Nuclear Double Resonance (ENDOR) , can provide detailed information about the electronic structure and the immediate molecular environment of the this compound radical, including its interactions with specific amino acid residues. pnas.org

Fourier-transform infrared (FTIR) difference spectroscopy is another powerful tool for probing the molecular changes associated with redox transitions. ucl.ac.uk By measuring the vibrational spectra of the protein and its cofactors in different redox states, FTIR can identify specific amino acid residues and conformational changes that are coupled to the formation and reaction of this compound. ucl.ac.uk

Computational modeling and molecular dynamics simulations are becoming increasingly important for complementing experimental data. nih.gov These methods can be used to simulate the dynamic behavior of ubiquinone and this compound within their binding pockets, predict reaction pathways, and explore the energetic landscapes of electron and proton transfer reactions.

The table below outlines some advanced methodologies and their potential applications in this compound research:

MethodologyApplicationPotential Insights
Cryo-Electron Microscopy (Cryo-EM) High-resolution structural analysis of respiratory complexes. pnas.orgVisualization of ubiquinone/ubisemiquinone binding sites and conformational changes.
Advanced EPR Spectroscopy (e.g., ENDOR) Probing the electronic structure and environment of the this compound radical. pnas.orgDetailed mapping of interactions between this compound and the protein.
FTIR Difference Spectroscopy Detecting vibrational changes upon redox transitions. ucl.ac.ukIdentification of specific amino acids and conformational dynamics involved in this compound reactions.
Computational Modeling and Simulations Simulating the behavior of ubiquinone/ubisemiquinone in its binding site. nih.govUnderstanding the dynamics, reaction mechanisms, and energetics of this compound-mediated processes.

Q & A

Q. How is ubisemiquinone experimentally detected in mitochondrial and bacterial electron transport chains?

this compound (SQ) radicals are primarily detected using electron paramagnetic resonance (EPR) spectroscopy, which captures their unpaired electron spin states. For example, in cytochrome bo₃ oxidases, SQ formation is stabilized at the QH site and measured via continuous-wave EPR or pulsed techniques like 2D ESEEM (electron spin echo envelope modulation) to resolve hyperfine interactions with surrounding protein residues . Redox titrations coupled with EPR at varying pH levels (e.g., pH 7.0–9.0) can further quantify SQ stability, as radical amplitude peaks near pH 9.0 .

Q. What factors stabilize this compound radicals in enzyme binding sites?

Stabilization relies on hydrogen bonding between SQ’s carbonyl groups and protein residues (e.g., histidine or asparagine) and hydrophobic interactions within the binding pocket. In bacterial reaction centers, methoxy group orientation modulates redox potential by altering hydrogen-bond strength, as shown via ¹³C hyperfine coupling measurements and DFT simulations . Mutagenesis studies (e.g., D75H in cytochrome bo₃) reveal that specific residues enhance SQ stability by ~30% through stronger hydrogen bonds .

Q. How does pH influence this compound’s redox potential and stability?

SQ’s midpoint potential (Eₘ) shifts with pH due to protonation equilibria. In cytochrome bc₁ complexes, redox titrations show E₁ = +83 mV and E₂ = +51 mV at pH 8.0, with radical concentration maximized at pH 9.0. Below pH 7.0, SQ becomes undetectable due to rapid disproportionation into ubiquinol (QH₂) and ubiquinone (Q) . Buffering agents (e.g., Tris-HCl) and anaerobic conditions are critical to prevent artifacial SQ decay during experiments.

Advanced Research Questions

Q. How can contradictions in this compound radical detection at the Qp site be resolved?

Discrepancies arise from experimental conditions (e.g., inhibitor use, timing). For instance, antimycin A stabilizes SQ at the Qo site but masks Qp-site SQ in cytochrome bc₁ complexes. Rapid freeze-quench EPR (500 μs resolution) shows no SQ signal at Qp during ubiquinol oxidation, contradicting earlier studies that reported transient radicals under non-physiological conditions. Methodological rigor, including validating inhibitor specificity (e.g., myxothiazol vs. stigmatellin) and optimizing reaction times, is essential .

Q. What computational approaches validate this compound’s electronic structure and interactions?

Density functional theory (DFT) with B3LYP/EPR-II basis sets calculates ¹³C methyl hyperfine couplings (e.g., −3.8 MHz simulated vs. 4.0 MHz experimental) to model SQ’s hydrogen-bonding network. These simulations align with ESEEM data, confirming nitrogen-donor interactions in cytochrome bo₃ . Molecular dynamics (MD) simulations further predict SQ’s conformational flexibility in lipid bilayers, aiding in understanding its role in proton-coupled electron transfer.

Q. How to design experiments to study transient this compound intermediates in oxygen-sensitive systems?

Use stopped-flow spectrophotometry with anaerobic chambers to monitor SQ kinetics during ubiquinol oxidation. For example, in submitochondrial particles, ONOO⁻-dependent SQ formation is tracked via time-resolved EPR and correlated with O₂⁻ production rates. Synchronizing reagent mixing (e.g., ubiquinol + ONOO⁻) with freeze-quenching (<1 ms) captures short-lived radicals . Parallel controls with SOD (superoxide dismutase) validate O₂⁻ quantification.

Methodological Considerations

  • Contradiction Analysis : When SQ data conflict, compare experimental parameters (pH, inhibitors, time resolution) and validate methods against established systems (e.g., cytochrome bc₁ vs. bacterial reaction centers) .
  • Data Integration : Combine EPR with redox potentiometry and mutagenesis to dissect SQ’s role in electron bifurcation or proton translocation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.